molecular formula C6H4ClN3 B3021902 4-Chloro-1H-imidazo[4,5-c]pyridine CAS No. 81053-66-9

4-Chloro-1H-imidazo[4,5-c]pyridine

Cat. No.: B3021902
CAS No.: 81053-66-9
M. Wt: 153.57 g/mol
InChI Key: DHJMLXBBZRWBPW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Chloro-1H-imidazo[4,5-c]pyridine is a compound that has been used as a reagent in the synthesis of antiviral compounds . It is known to interact with GABAA receptors and is also involved in the inhibition of S-adenosyl-L-homocysteine synthesis and histone methyltransferase EZH2 .

Mode of Action

The compound interacts with its targets by binding to the active sites, thereby modulating their activity. For instance, as a GABAA receptor agonist , it enhances the inhibitory effects of GABA, a neurotransmitter . As an inhibitor of S-adenosyl-L-homocysteine synthesis and histone methyltransferase EZH2, it can potentially be applied in various types of cancer and Ebola virus disease .

Biochemical Pathways

The compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . Its role as a S-adenosyl-L-homocysteine synthesis inhibitor and a histone methyltransferase EZH2 inhibitor suggests its involvement in the regulation of gene expression and potential application in cancer treatment .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets. As a GABAA receptor agonist, it can enhance the inhibitory effects of GABA, potentially leading to sedative effects . As an inhibitor of S-adenosyl-L-homocysteine synthesis and histone methyltransferase EZH2, it can potentially inhibit the growth of cancer cells and the Ebola virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroimidazole with 3-bromopyridine under basic conditions to form the desired product . Another approach involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the product .

Properties

IUPAC Name

4-chloro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJMLXBBZRWBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418716
Record name 4-Chloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2770-01-6
Record name 4-Chloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2770-01-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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